molecular formula C2H3F3O3S B567314 Methyl-13c trifluoromethanesulfonate CAS No. 207556-12-5

Methyl-13c trifluoromethanesulfonate

Cat. No.: B567314
CAS No.: 207556-12-5
M. Wt: 165.091
InChI Key: OIRDBPQYVWXNSJ-OUBTZVSYSA-N
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Description

It is a colorless liquid that is widely used in organic chemistry as a powerful methylating agent . The compound is isotopically labeled with carbon-13, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-13C trifluoromethanesulfonate can be synthesized by treating dimethyl sulfate with triflic acid. The reaction proceeds as follows :

CF3SO2OH+(CH3O)2SO2CF3SO2OCH3+CH3OSO2OHCF3SO2OH + (CH3O)2SO2 → CF3SO2OCH3 + CH3OSO2OH CF3SO2OH+(CH3O)2SO2→CF3SO2OCH3+CH3OSO2OH

The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The compound is commercially available, but it can also be prepared in the laboratory using this method .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is then purified and packaged for commercial use .

Chemical Reactions Analysis

Types of Reactions

Methyl-13C trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Methyl-13C trifluoromethanesulfonate exerts its effects primarily through methylation. It transfers a methyl group to nucleophilic sites on various molecules, thereby modifying their chemical properties. The molecular targets include aldehydes, amides, nitriles, and N-heterocycles . The pathways involved in these reactions are typically nucleophilic substitution mechanisms .

Properties

IUPAC Name

(113C)methyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDBPQYVWXNSJ-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662317
Record name (~13~C)Methyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207556-12-5
Record name (~13~C)Methyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207556-12-5
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